Chemical structure and properties of Potassium 2-(1-phenylethoxy)benzoate
Chemical structure and properties of Potassium 2-(1-phenylethoxy)benzoate
Executive Summary
Potassium 2-(1-phenylethoxy)benzoate is the potassium salt of 2-(1-phenylethoxy)benzoic acid, a lipophilic derivative of salicylic acid. Unlike simple salicylates, this compound features a bulky 1-phenylethyl ether moiety at the ortho position. This structural modification significantly alters its physicochemical profile, introducing chirality and unique hydrolytic instability under acidic conditions due to intramolecular catalysis.
Primarily utilized in advanced organic synthesis and mechanistic physical-organic chemistry, it serves as a critical probe for studying neighboring group participation and as a precursor in [1,2]-Wittig rearrangements . While not a marketed pharmaceutical drug, its structural homology to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a relevant compound in drug discovery libraries focusing on salicylate prodrugs.
Chemical Identity & Structure
Nomenclature and Identifiers[1][2][3]
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IUPAC Name: Potassium 2-(1-phenylethoxy)benzoate
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Parent Acid CAS: 243863-95-8 (2-(1-phenylethoxy)benzoic acid) [1][1]
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Molecular Formula:
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Molecular Weight: 280.36 g/mol
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SMILES: [K+].[O-]C(=O)C1=CC=CC=C1OC(C)C2=CC=CC=2
Structural Analysis
The molecule consists of a benzoate core where the phenolic oxygen is etherified with a 1-phenylethyl group.
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Chirality: The benzylic carbon of the ethoxy group is a stereocenter. The compound exists as an enantiomeric pair (R and S). Unless specified as a stereopure synthesis, the standard preparation yields a racemate.
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Steric Bulk: The 1-phenylethyl group prevents coplanarity of the ether oxygen with the benzene ring, influencing the conjugation and electronic density of the carboxylate.
Visualization
The following diagram illustrates the connectivity and the ionic interaction between the carboxylate anion and the potassium cation.
Figure 1: Structural connectivity showing the core salicylate scaffold modified with a lipophilic phenylethyl ether tail.
Physicochemical Properties[2][4]
The properties below highlight the contrast between the stable salt form and the reactive acid form.
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline powder | Typical for potassium carboxylates. |
| Solubility | Soluble in water, alcohols; Insoluble in non-polar solvents | The ionic headgroup drives water solubility, but the lipophilic tail reduces it compared to potassium benzoate. |
| pKa (Parent Acid) | 2.69 ± 0.10 (Predicted) [2] | Slightly more acidic than benzoic acid due to the ortho-alkoxy effect. |
| Hydrolytic Stability | pH-Dependent (Critical) | Stable at neutral/basic pH. Highly unstable at acidic pH due to intramolecular catalysis. |
| Melting Point | >200°C (Decomposition) | Ionic salts typically have high melting points; often decompose before melting. |
Intramolecular General Acid Catalysis
A defining feature of this compound is the lability of its parent acid. Research by Barber et al. (1999) demonstrated that the ortho-carboxylic acid group acts as an intramolecular general acid catalyst. Upon protonation (conversion from Potassium salt to Acid), the carboxyl proton facilitates the cleavage of the ether linkage, expelling the phenylethyl group (likely as a carbocation intermediate which captures a nucleophile or eliminates to styrene) [3].
Implication for Handling: Solutions of Potassium 2-(1-phenylethoxy)benzoate must be kept at pH > 7 . Acidification will trigger rapid degradation.
Synthesis & Manufacturing Protocols
Synthetic Pathway (Williamson Ether Synthesis)
The most robust synthesis involves the alkylation of potassium salicylate.
Reagents:
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Salicylic Acid / Potassium Salicylate
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1-Bromoethylbenzene (alpha-Methylbenzyl bromide)
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Base: Potassium Carbonate (
) or Potassium Hydroxide ( ) -
Solvent: DMF or Acetone
Protocol:
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Deprotonation: Dissolve Salicylic acid (1.0 eq) in DMF. Add
(2.2 eq) to generate the dianion. Stir at 60°C for 1 hour. -
Alkylation: Add 1-Bromoethylbenzene (1.1 eq) dropwise. The reaction is selective for the phenolic oxygen due to the higher nucleophilicity of the phenoxide compared to the carboxylate in this solvent system.
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Workup: Pour into ice water. If the ester forms (side product), hydrolysis with dilute KOH is required.
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Salt Formation: Isolate the acid, then neutralize with ethanolic KOH to precipitate the target Potassium salt.
Alternative: Nickel Electrocatalysis
Recent advances utilize Nickel(III)-catalyzed alkoxylation of C-H bonds.[2] This method allows for the direct coupling of alcohols with aryl halides or C-H activation, offering a "greener" route avoiding brominated precursors [4].
Figure 2: Primary synthetic route via Williamson ether synthesis followed by neutralization.
Analytical Characterization
To validate the identity of Potassium 2-(1-phenylethoxy)benzoate, the following analytical signatures are standard.
Proton NMR ( H-NMR, DMSO- )
- 1.6 ppm (d, 3H): Methyl group doublet (CH3 of the ethyl chain).
- 5.4 ppm (q, 1H): Methine quartet (-O-CH-).
- 6.9 - 7.8 ppm (m, 9H): Aromatic protons (4 from benzoate, 5 from phenyl ring).
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Absence of -OH: The phenolic proton signal (
>10 ppm) must be absent.
HPLC Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Acetonitrile : Water (0.1%
). Gradient 40% -> 90% ACN. -
Detection: UV at 230 nm (Benzoate absorption).
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Note: Use phosphate buffer at pH 7.0 for the aqueous phase. Do not use acidic mobile phases (TFA/Formic acid) as they will degrade the compound on-column during analysis.
Safety and Handling (MSDS Summary)
| Hazard Category | Classification | Precaution |
| Acute Toxicity | Low (Estimated) | Treat as general chemical irritant. |
| Skin/Eye Irritation | Category 2 (Irritant) | Wear nitrile gloves and safety glasses. |
| Stability | Acid Sensitive | Do not mix with strong acids. Generates salicylic acid and styrene derivatives. |
| Storage | Hygroscopic | Store in desiccator; Keep container tightly closed. |
References
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Chemical Abstract Service. (n.d.). CAS Registry Number 243863-95-8: 2-(1-phenylethoxy)benzoic acid.[1][3] American Chemical Society. Retrieved from
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GuideChem. (2023). Chemical Properties of 2-(1-phenylethoxy)benzoic acid. Retrieved from
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Barber, S. E., Dean, K. E., & Kirby, A. J. (1999).[2] A mechanism for efficient proton-transfer catalysis.[2] Intramolecular general acid catalysis of the hydrolysis of 1-arylethyl ethers of salicylic acid. Canadian Journal of Chemistry, 77(5-6), 792-802.
- Li, S., et al. (2019). Nickel-Electrocatalyzed C-H Alkoxylation with Secondary Alcohols. Angewandte Chemie International Edition.
